molecular formula C23H19ClN4O B11977130 2-[(3-chlorophenyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-chlorophenyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11977130
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: JFLZWSURJOZBKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-CHLOROANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the 3-chloroanilino and 2-phenylethyl groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-CHLOROANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, inflammation, or infectious diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(3-CHLOROANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-CHLOROANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE include other pyrido[1,2-a]pyrimidin-4-ones with different substituents. Examples include:

  • 2-(3-BROMOANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
  • 2-(3-METHOXYANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 2-(3-CHLOROANILINO)-3-(((2-PHENYLETHYL)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Eigenschaften

Molekularformel

C23H19ClN4O

Molekulargewicht

402.9 g/mol

IUPAC-Name

2-(3-chloroanilino)-3-(2-phenylethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H19ClN4O/c24-18-9-6-10-19(15-18)26-22-20(16-25-13-12-17-7-2-1-3-8-17)23(29)28-14-5-4-11-21(28)27-22/h1-11,14-16,26H,12-13H2

InChI-Schlüssel

JFLZWSURJOZBKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN=CC2=C(N=C3C=CC=CN3C2=O)NC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.